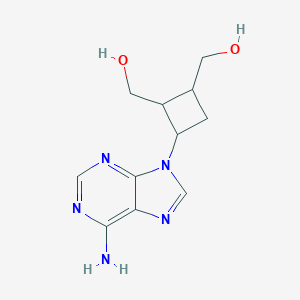![molecular formula C36H44N8O11 B220457 2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid CAS No. 122855-43-0](/img/structure/B220457.png)
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid is a natural product found in Streptomyces coeruleorubidus with data available.
Wissenschaftliche Forschungsanwendungen
Computational Peptidology and Drug Design
Research has explored the use of computational peptidology to analyze the molecular properties and structures of new antifungal tripeptides, including compounds with structural similarities to the specified chemical. This approach helps in understanding the chemical reactivity and predicting bioactivity scores, crucial for drug design processes. The study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) is a significant contribution in this area, utilizing conceptual density functional theory for determining reactivity descriptors (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis and Analysis of Polyamides
In the field of polymer chemistry, the synthesis of polyamides containing various pyrimidine derivatives has been explored. Studies by Hattori and Kinoshita (1979) demonstrate the process of synthesizing these compounds, further contributing to the understanding of the chemical properties and potential applications of similar complex molecules (Hattori & Kinoshita, 1979a), (Hattori & Kinoshita, 1979b).
Development of PET Agents for Parkinson's Disease
The synthesis of specific compounds for use as PET (Positron Emission Tomography) agents in imaging LRRK2 enzymes in Parkinson's disease has been a focus area. The study by Wang, Gao, Xu, and Zheng (2017) highlights the synthesis of such compounds, showing the potential application of similar complex molecules in neurological research (Wang, Gao, Xu, & Zheng, 2017).
Exploration of Novel Chemical Structures
Research into the synthesis of novel chemical structures, such as rigid dipeptide mimics and pyrrolizidinone amino acids, provides insights into the potential applications of similar complex compounds. Rao, Pinyol, and Lubell (2007) contributed to this area by exploring enantiopure pyrrolizidinone amino acids (Rao, Pinyol, & Lubell, 2007).
Fluorescence Binding Studies
Investigations into the interaction of specific compounds with proteins, such as bovine serum albumin, using fluorescence binding studies, are crucial. Meng, Zhu, Zhao, Yu, and Lin (2012) conducted such studies, providing insights into the binding dynamics and structural interactions relevant to similar complex molecules (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Eigenschaften
CAS-Nummer |
122855-43-0 |
|---|---|
Produktname |
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid |
Molekularformel |
C36H44N8O11 |
Molekulargewicht |
764.8 g/mol |
IUPAC-Name |
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C36H44N8O11/c1-19(37)27(46)17-26(42(2)31(49)24(38)14-21-9-6-10-22(45)13-21)30(39)32(50)44(35(53)40-25(34(51)52)15-20-7-4-3-5-8-20)18-23-16-28(47)33(55-23)43-12-11-29(48)41-36(43)54/h3-13,18-19,24-26,28,30,33,45,47H,14-17,37-39H2,1-2H3,(H,40,53)(H,51,52)(H,41,48,54)/b23-18+/t19-,24-,25?,26?,28?,30?,33?/m0/s1 |
InChI-Schlüssel |
VMCKHEAYHSISAM-RINAREHVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)[C@H](CC4=CC(=CC=C4)O)N)N |
SMILES |
CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N)N |
Kanonische SMILES |
CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N)N |
Synonyme |
pacidamycin 5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)
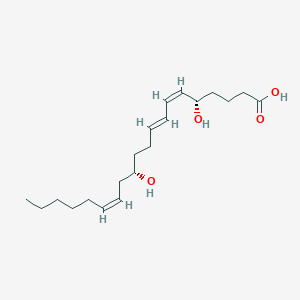


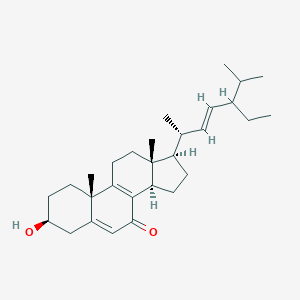
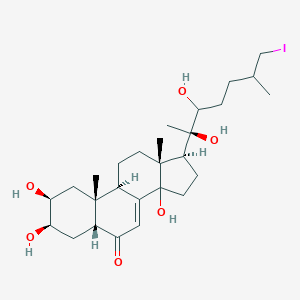
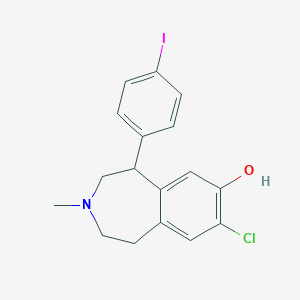
![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)

![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
